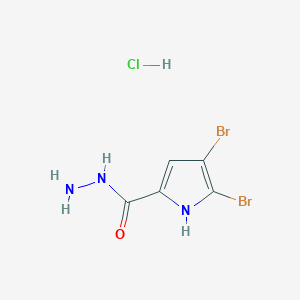

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O.ClH/c6-2-1-3(5(11)10-8)9-4(2)7;/h1,9H,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVUFPARKQCQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride typically involves the bromination of 1H-pyrrole-2-carbohydrazide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

2.1. Condensation Reactions

The carbohydrazide group (-CONHNH) reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. For example:

Reaction:

Conditions:

-

Solvent: Ethanol or DMF

-

Catalyst: Acidic (HCl) or basic (pyridine) conditions

-

Temperature: 60–80°C

Example:

Condensation with acetophenone derivatives yields Schiff base analogs, as demonstrated in related pyrrole carbohydrazide syntheses .

2.2. Cross-Coupling Reactions

The bromine atoms at positions 4 and 5 enable Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids:

Reaction:

Conditions:

-

Catalyst: Pd(PPh) or PdCl(dppf)

-

Base: KCO or NaCO

-

Solvent: DMF or THF

-

Temperature: 80–100°C

Note: Sequential coupling (one bromine at a time) allows selective functionalization .

2.3. Functionalization of the Hydrazide Group

The hydrazide can undergo oxidation or alkylation :

Challenges and Limitations

-

Steric hindrance from bromine atoms may slow cross-coupling reactions.

-

Acid sensitivity of the pyrrole ring limits strong acidic conditions.

-

Side reactions (e.g., over-oxidation of hydrazide) require precise stoichiometry.

Wissenschaftliche Forschungsanwendungen

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related compounds in the evidence:

2.1. Halogenated Pyrrole Derivatives

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide):

- Structural Differences : Replaces bromine with chlorine and fluorine, lacks the carbohydrazide group.

- Application : Used as a fungicide (fluoroimide), highlighting the role of halogenation in agrochemical activity .

- Reactivity : Electron-withdrawing substituents (Cl, F) likely enhance electrophilic reactivity, similar to bromine in the target compound.

- 3,4-Dihydro-5-methyl-2H-1-benzopyran-6-carboxylic acid hydrazide derivatives (e.g., chromafenozide): Structural Differences: Features a benzopyran scaffold instead of pyrrole, with a substituted hydrazide group. Application: Acts as an insect growth regulator, suggesting hydrazide moieties contribute to biological activity .

2.2. Hydrochloride Salts of Amines and Hydrazides

- Benzydamine Hydrochloride and Chlorphenoxamine Hydrochloride: Structural Differences: Both are tertiary amine hydrochlorides with aromatic systems but lack pyrrole or carbohydrazide groups . Applications: Used as anti-inflammatory and antihistaminic agents, respectively, indicating hydrochloride salts improve bioavailability .

Dosulepin Hydrochloride :

2.3. Ortho-Toluidine Hydrochloride

- Structural Differences : A simple aromatic amine hydrochloride without heterocyclic or hydrazide components.

- Properties: Highlighted for carcinogenicity, emphasizing the role of structural features in toxicity profiles .

Biologische Aktivität

4,5-Dibromo-1H-pyrrole-2-carbohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with two bromine atoms and a carbohydrazide moiety. The presence of these functional groups is believed to enhance its reactivity and biological activity.

The biological effects of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride are attributed to its ability to interact with various molecular targets within cells. The bromine atoms are critical for its binding affinity to enzymes and receptors, potentially leading to alterations in cellular signaling pathways.

Antimicrobial Activity

Research indicates that 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating promising results.

Table 1: Antimicrobial Activity of 4,5-Dibromo-1H-Pyrrole-2-Carbohydrazide Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

This table summarizes the MIC values for several bacterial strains, indicating the compound's effectiveness as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the effects of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often influenced by their structural modifications. Research has shown that substituents on the pyrrole ring can significantly affect both antimicrobial and anticancer activities. For instance, variations in halogen substitutions have been correlated with increased potency against specific pathogens and cancer cell lines .

Table 2: Structure-Activity Relationship Insights

| Compound Variation | Observed Activity |

|---|---|

| No halogen substitution | Low activity |

| Single bromine substitution | Moderate activity |

| Double bromine substitution | High activity |

This table illustrates how different structural variations impact the biological efficacy of the compound .

Q & A

Q. What are the optimal synthetic routes for 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves bromination of pyrrole precursors followed by carbohydrazide formation. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) can introduce bromine atoms regioselectively . Intermediate purity should be verified via thin-layer chromatography (TLC) and melting point analysis. Post-synthesis, intermediates like 1H-pyrrole-2-carbohydrazide can be characterized using -NMR (e.g., δ 6.8–7.2 ppm for pyrrole protons) and FTIR (e.g., 1650–1700 cm for carbonyl stretches) .

Q. How can researchers ensure the stability of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride during storage and handling?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and humidity. Use RP-HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to monitor purity over time. Intraday and interday precision metrics (e.g., %RSD < 2%) ensure method reliability . Store the compound in amber vials at –20°C under inert gas to prevent hydrolysis or photodegradation.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine spectral

- HRMS : Confirm molecular weight (e.g., [M+H] or [M–Cl] ions for the hydrochloride salt).

- -/-NMR : Identify pyrrole ring protons (δ 6.5–7.5 ppm) and carbohydrazide NH signals (δ 8.5–10 ppm) .

- XRD : Resolve structural ambiguities by comparing experimental and simulated crystallographic data.

Advanced Research Questions

Q. How can researchers address low solubility of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride in aqueous media for biological assays?

- Methodological Answer : Employ co-solvents (e.g., DMSO ≤ 1% v/v) or formulate as nanoparticles via solvent-antisolvent precipitation. Characterize solubility using shake-flask methods with HPLC quantification. For in vitro assays, validate biocompatibility of solubilizing agents via cytotoxicity controls (e.g., MTT assay) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

- Methodological Answer : Re-examine reaction conditions for byproducts (e.g., incomplete bromination or oxidation). Use 2D-NMR (COSY, HSQC) to assign coupling patterns. For example, vicinal bromine atoms may cause deshielding or splitting due to restricted rotation. Computational modeling (DFT) can predict spectra and validate assignments .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Methodological Answer : Optimize stoichiometry (e.g., 1.1–1.3 equivalents of brominating agents) and reaction time. Use flow chemistry for exothermic steps (e.g., bromination) to enhance control. Monitor purity in real-time via in-line FTIR or PAT tools. Post-synthesis, employ recrystallization (e.g., ethanol/water) to remove impurities while retaining yield .

Q. What mechanistic insights explain the reactivity of the carbohydrazide moiety in cross-coupling reactions?

- Methodological Answer : The carbohydrazide group acts as both a directing group and a leaving site. Study its role via kinetic isotope effects or Hammett plots. For example, Pd-catalyzed coupling may proceed through a coordination-elimination pathway, with bromide leaving groups facilitating oxidative addition. Use -labeling to track hydrazide participation in intermediates .

Key Considerations for Researchers

- Contradictions in Evidence : Patents (e.g., EP 4374877 A2) describe alternative bromination protocols but lack mechanistic details. Cross-validate with peer-reviewed syntheses .

- Advanced Applications : Explore the compound’s potential as a kinase inhibitor scaffold by modifying the carbohydrazide group for SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.